molecular formula C7H7NO4 B3421006 2-Methoxy-3-nitrophenol CAS No. 20734-71-8

2-Methoxy-3-nitrophenol

Cat. No.: B3421006
CAS No.: 20734-71-8
M. Wt: 169.13 g/mol
InChI Key: JBDBITFUVSELQN-UHFFFAOYSA-N
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Description

2-Methoxy-3-nitrophenol is an organic compound with the molecular formula C7H7NO4 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to the benzene ring

Scientific Research Applications

2-Methoxy-3-nitrophenol has several applications in scientific research:

Safety and Hazards

2-Methoxy-3-nitrophenol is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Phenolic compounds like 2-Methoxy-3-nitrophenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Therefore, future research may focus on developing innovative synthetic methods for these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-3-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 2-methoxyphenol (guaiacol) using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective formation of the nitro group at the desired position on the benzene ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-3-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield 2-methoxy-3-aminophenol.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and nitro groups influence the reactivity and orientation of the substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Reagents like halogens (chlorine, bromine) and sulfonating agents can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-methoxy-3-aminophenol.

    Substitution: Formation of halogenated or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 2-Methoxy-3-nitrophenol involves its interaction with biological molecules through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The methoxy group influences the compound’s solubility and reactivity, affecting its overall biological activity. The compound can target specific enzymes and pathways, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Methoxy-4-nitrophenol
  • 3-Methoxy-4-nitrophenol
  • 2-Methoxy-5-nitrophenol

Comparison: 2-Methoxy-3-nitrophenol is unique due to the specific positioning of the methoxy and nitro groups, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different solubility, stability, and interaction with biological targets, making it a compound of particular interest in various applications .

Properties

IUPAC Name

2-methoxy-3-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-12-7-5(8(10)11)3-2-4-6(7)9/h2-4,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDBITFUVSELQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00546594
Record name 2-Methoxy-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20734-71-8, 38886-21-4
Record name 2-Methoxy-3-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20734-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-3-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00546594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Fuming HNO3 (0.34 mL, 0.008 mmol) was carefully added to a mixture of 2-methoxyphenol (0.886 mL, 0.008 mmol) in anhydrous DCM (10 mL) at −20° C. After stirring for 2 h at RT, the mixture was concentrated under vacuum. Chromatography (10-30% EtOAc/hexanes) provided 9A12 (400 mg, 29%) and 2-methoxy-3-nitrophenol (400 mg, 29%).
Name
Quantity
0.34 mL
Type
reactant
Reaction Step One
Quantity
0.886 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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